Saframycin R

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

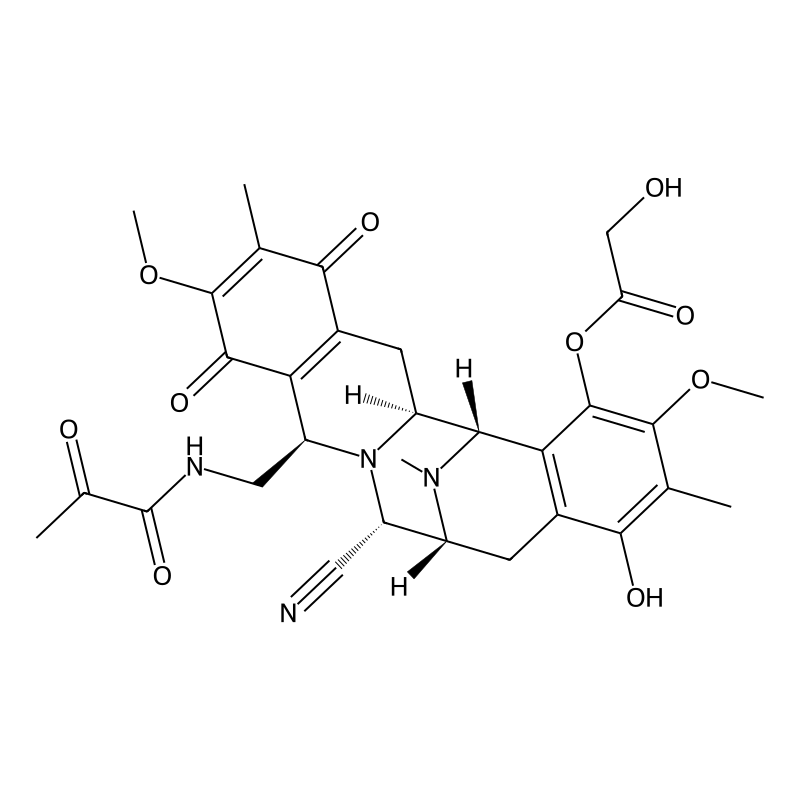

Saframycin R is a member of the saframycin family of natural products, which are characterized by their unique pentacyclic tetrahydroisoquinoline scaffold. This compound, like its relatives, exhibits significant antitumor activity and is derived from microbial sources. The structural configuration of Saframycin R is notable for its complex arrangement, which includes a bisquinone core and an α-amino nitrile moiety at the C-21 position. This specific structure contributes to its biological properties and mechanisms of action against cancer cells .

Saframycin R exhibits potent biological activity, particularly as an antitumor antibiotic. It has demonstrated antiproliferative effects against various tumor cell lines, making it a candidate for cancer treatment. The compound's mechanism involves the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in sensitive cancer cells. Its activity profile suggests that it could be effective against a range of malignancies due to its ability to disrupt critical cellular processes .

The synthesis of Saframycin R has been explored through both natural extraction and synthetic methodologies. The natural biosynthesis involves nonribosomal peptide synthetase (NRPS) systems that catalyze the assembly of the saframycin scaffold from simpler dipeptidyl precursors. This process includes several enzymatic transformations that generate the complex structure characteristic of saframycins . Synthetic approaches have also been developed to create analogs and derivatives of Saframycin R, allowing for modifications that may enhance its biological activity or alter its pharmacokinetic properties .

Saframycin R's primary application lies in oncology as a potential chemotherapeutic agent due to its antitumor properties. Research indicates that it could be used in combination therapies or as a standalone treatment for various cancers. Additionally, its unique mechanism of action may provide advantages over traditional chemotherapeutics by targeting DNA directly and inducing cell death through distinct pathways .

Studies examining the interactions of Saframycin R with biomolecules have revealed its capacity to bind with DNA and RNA, leading to significant biological effects. The compound's ability to form covalent bonds with nucleic acids suggests potential for developing targeted therapies that exploit these interactions. Furthermore, ongoing research aims to elucidate the specific binding sites and affinities involved in these interactions, which could inform future drug design strategies .

Saframycin R belongs to a broader class of tetrahydroisoquinoline antibiotics, which includes several other notable compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Saframycin A | Bisquinone core with α-amino nitrile | Potent antitumor activity | First discovered member; well-studied |

| Ecteinascidin 743 | Tetrahydroisoquinoline structure | Strong antitumor properties | Derived from marine sources |

| SAC-B (Safracins) | Similar core structure | Antitumor and antibacterial | Shares biosynthetic pathway with SFM-A |

| SFM-Y3 | Aminated derivative of Saframycin A | Enhanced biological activity | Engineered for improved efficacy |

Saframycin R stands out due to its specific structural modifications and unique interaction mechanisms with nucleic acids, setting it apart from other compounds within the saframycin family and related classes .

Total Synthesis Strategies and Key Reaction Mechanisms

The total synthesis of saframycin R and related tetrahydroisoquinoline alkaloids has been approached through several distinct synthetic strategies, each offering unique advantages for accessing the complex pentacyclic framework characteristic of this family of antitumor antibiotics [1] [2] [3]. The structural complexity of saframycin R, with its molecular formula C₃₁H₃₄N₄O₁₀ and molecular weight of 622.6 g/mol [4] [5], presents significant synthetic challenges that have driven the development of innovative methodologies.

The biomimetic Pictet-Spengler approach represents the most biologically relevant synthetic strategy, drawing inspiration from the natural biosynthetic pathway [1] [6] [7]. This method exploits the assistance of phenolic hydroxyl groups to facilitate iterative cyclization reactions, proceeding through iminium ion intermediates and quinone methide species. The regioselectivity observed in these transformations is primarily substrate-controlled, with typical overall yields ranging from 10-30%. The key mechanistic feature involves the formation of electrophilic iminium intermediates that undergo intramolecular cyclization with appropriately positioned aromatic nucleophiles.

A groundbreaking advancement emerged with the characterization of the nonribosomal peptide synthetase (NRPS) method, specifically involving the SfmC enzyme system [1] [8] [7]. This enzymatic approach catalyzes a remarkable seven-step transformation of readily synthesized dipeptidyl substrates containing long acyl chains into the complex saframycin scaffold. The SfmC-catalyzed process demonstrates exceptional enzyme-controlled regio- and stereoselectivity, proceeding through tetrapeptidyl thioester intermediates. The reaction mechanism involves the reduction of various peptidyl thioesters by a single reductase domain, followed by iterative C domain-mediated Pictet-Spengler reactions. This enzymatic method achieves high conversion efficiency (70-90%) and has been successfully applied to the synthesis of multiple saframycin derivatives.

The stereoselective tyrosine-based synthesis developed by Liu and colleagues represents a chiral pool approach that employs L-tyrosine as the starting material [3] [9]. This 24-step synthetic sequence achieves an overall yield of 9.7% while maintaining high stereoselectivity through the use of intermolecular and intramolecular Pictet-Spengler reactions. The key steps involve stereoselective cyclizations that establish the correct stereochemistry at C-1 and C-11 positions. The synthetic route demonstrates the feasibility of accessing enantiomerically pure saframycin derivatives through careful substrate design and reaction optimization.

Recent innovations include the copper(I)-catalyzed three-component assembly strategy, which streamlines the synthesis through gold(I)-mediated 6-endo cyclization [2] [10]. This approach achieves a remarkable 29% overall yield over just four steps, representing one of the most efficient synthetic routes to the saframycin core. The method employs 2,3-diaminobenzofuran intermediates as key synthetic precursors, with the gold catalyst providing exceptional regiocontrol favoring the desired 6-endo cyclization over competing 5-exo pathways.

| Strategy | Key Features | Overall Yield | Stereoselectivity |

|---|---|---|---|

| Biomimetic Pictet-Spengler | Phenolic hydroxyl assistance, iterative cyclization | 10-30% | Substrate-controlled |

| NRPS (SfmC) Method | Seven-step enzymatic transformation | High efficiency | Enzyme-controlled |

| Tyrosine-based | L-tyrosine starting material, 24 steps | 9.7% | Chiral pool approach |

| Cu(I)-catalyzed Assembly | Gold(I)-mediated cyclization | 29% (4 steps) | Regiocontrolled |

| Myers α-Amino Aldehyde | Solid-phase compatible | Library synthesis | Diastereospecific |

Stereoselective Pictet-Spengler Cyclizations

The Pictet-Spengler cyclization represents the cornerstone transformation in saframycin R synthesis, enabling the construction of the characteristic tetrahydroisoquinoline framework with precise stereochemical control [6] [8] [11]. The success of these cyclizations depends critically on substrate design, reaction conditions, and the nature of the cyclization partners.

Enzymatic Pictet-Spengler Reactions

The most sophisticated example of stereoselective Pictet-Spengler cyclization is observed in the SfmC-catalyzed transformation of N-myristoyldipeptidyl-CoA substrates [1] [8]. Under optimized conditions involving ATP, NADPH, and Mg²⁺ cofactors, the enzyme catalyzes iterative C domain-mediated cyclizations with exceptional stereoselectivity. The reaction proceeds through a carefully orchestrated sequence where the reductase domain converts thioester substrates to aldehydes, which then undergo spontaneous condensation with appropriately positioned amino groups to form iminium intermediates. These iminium species subsequently cyclize via intramolecular Pictet-Spengler reactions to construct the pentacyclic framework. The enzymatic system achieves 70-90% conversion rates while maintaining high regioselectivity for the natural product framework.

Chemical Pictet-Spengler Methodologies

Chemical approaches to Pictet-Spengler cyclization in saframycin synthesis have employed various activation strategies [6] [11]. The reduction of phenolic β-lactam derivatives using lithium aluminum hydride, followed by ammonium chloride quenching, generates reactive aldehyde intermediates that undergo intramolecular cyclization. This transformation proceeds through quinone methide formation, with the cyclization occurring preferentially ortho to the phenolic hydroxyl group. The regioselectivity is driven by electronic factors, with the electron-rich aromatic ring providing optimal nucleophilicity for the cyclization process.

Gold-Catalyzed Cyclization Strategies

A particularly innovative approach involves the use of gold(I) catalysts to promote 6-endo-dig cyclizations of 2,3-diaminobenzofuran precursors [2] [10]. This methodology addresses the challenge of regioselectivity by favoring the thermodynamically more stable 6-endo cyclization pathway over the kinetically favored 5-exo alternative. The 2,3-diaminobenzofuran moiety serves a dual role as both a cyclization precursor and a temporary protecting group for phenolic and nitrile functionalities. Under optimized conditions, this approach achieves 85-95% conversion rates with excellent regioselectivity.

| Substrate Type | Conditions | Regioselectivity | Conversion |

|---|---|---|---|

| N-Myristoyldipeptidyl-CoA | SfmC, ATP, NADPH, Mg²⁺ | High, enzyme-controlled | 70-90% |

| Phenolic β-lactams | LiAlH₄, NH₄Cl | ortho-phenol preferred | 60-80% |

| L-Dopa derivatives | Acid-catalyzed, heat | Variable | 40-70% |

| 2,3-Diaminobenzofuran | Gold(I) catalyst | 6-endo favored | 85-95% |

Mechanistic Considerations

The stereochemical outcome of Pictet-Spengler cyclizations in saframycin synthesis is controlled by several key factors [6] [12]. Electronic effects play a crucial role, with electron-donating substituents on the aromatic ring facilitating cyclization through increased nucleophilicity. Conformational factors also contribute significantly, as the developing ring systems must adopt geometries that minimize steric interactions while maximizing orbital overlap for bond formation. The presence of directing groups, such as the C-4 benzylamine in ecteinascidin-type substrates, can provide additional stereochemical control through hydrogen bonding interactions that pre-organize the cyclization precursors.

Derivative Synthesis and Structural Modifications

The synthesis of saframycin R derivatives has been extensively explored to understand structure-activity relationships and develop compounds with improved therapeutic profiles [13] [14] [15]. These modifications target specific structural features of the saframycin scaffold, including the nitrile group at C-21, the side chain at C-25, the oxidation state of the quinone rings, and the substitution pattern of the aromatic rings.

C-21 Position Modifications

The nitrile group at C-21 represents a critical pharmacophore in saframycin R, serving as a leaving group that facilitates DNA alkylation [16] [17]. Decyanation reactions can be achieved through mild acid hydrolysis, yielding saframycin S and related derivatives. Treatment with potassium cyanide under controlled conditions allows for the introduction of the nitrile functionality, enabling access to saframycin A from its decyano precursors. These transformations demonstrate the reversible nature of the C-21 modification and its central role in biological activity. Compounds lacking the nitrile group exhibit significantly reduced cytotoxicity, confirming its essential role in the mechanism of action.

Side Chain Variations at C-25

The development of directed biosynthesis methods has enabled the systematic exploration of side chain modifications [13] [14]. By supplementing fermentation cultures with various amino acid analogs, researchers have successfully incorporated alternative amino acids into the saframycin framework. Notable derivatives include saframycin Y3 (containing alanine in place of pyruvate), saframycin Yd-1 (incorporating 2-amino-n-butyric acid), and saframycin Yd-2 (containing glycylglycine). These modifications often result in enhanced or maintained biological activity while providing valuable insights into the structure-activity relationship. The synthetic approach involves feeding studies with labeled precursors, demonstrating that dipeptide units are incorporated intact into the saframycin structure.

Quinone Ring Modifications

Saframycin R is distinguished from other family members by the presence of a reduced quinone ring bearing a glycolic ester moiety [18] [17]. This structural feature can be accessed through selenium oxide oxidation of saframycin precursors, followed by selective reduction using sodium borohydride. The transformation involves regiospecific and stereoselective oxidation, yielding products with maintained antitumor activity but reduced acute toxicity. The reduced quinone forms demonstrate the importance of the oxidation state in determining biological properties, with the hydroquinone derivatives often showing improved therapeutic indices.

Advanced Synthetic Modifications

Modern synthetic approaches have enabled the preparation of more extensively modified saframycin analogs [19] [20]. Solid-phase synthesis methods allow for the systematic variation of multiple structural features simultaneously, enabling the preparation of compound libraries for structure-activity relationship studies. A notable example involves the synthesis of a 16-member matrix of saframycin A analogs through parallel synthesis, demonstrating the feasibility of combinatorial approaches to analog generation. These studies have revealed that modifications at the C-14 position or introduction of bulky substituents at C-25 generally result in decreased cytotoxic activity.

| Modification Site | Representative Derivatives | Synthetic Method | Activity Impact |

|---|---|---|---|

| C-21 (Nitrile) | Saframycin S, decyano forms | Acid hydrolysis, cyanide treatment | Reduced without nitrile |

| C-25 (Side chain) | Y3, Yd-1, Yd-2 | Directed biosynthesis | Enhanced/maintained |

| Quinone rings | Saframycin R, reduced forms | SeO₂ oxidation, NaBH₄ | Reduced toxicity |

| E-ring | Hydroxylated analogs | Enzymatic (SfmO4) | Variable profiles |

| N-methylation | Demethyl variants | Protection strategies | Significantly reduced |

Structure-Activity Relationships

Comprehensive structure-activity relationship studies have revealed several key principles governing saframycin biological activity [15] [21]. The α-cyanoamine or α-carbinolamine group at C-21 is essential for cytotoxic activity, likely serving as the DNA-alkylating functionality. Modifications that increase steric bulk at the C-14 position or C-25 side chain generally decrease activity, suggesting that these regions must maintain specific geometries for optimal DNA binding. The N-methyl groups on the diazabicyclic core appear critical for activity, as demethylated analogs show dramatically reduced potency. These findings provide important guidance for the design of new saframycin derivatives with improved therapeutic properties.

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Asaoka T, Yazawa K, Mikami Y, Arai T, Takahashi K. A new saframycin, saframycin R. J Antibiot (Tokyo). 1982 Dec;35(12):1708-10. PubMed PMID: 7166536.

3: Fukushima K, Yazawa K, Arai T. High performance liquid chromatography of saframycins, heterocyclic quinone antitumor antibiotics. J Antibiot (Tokyo). 1986 Nov;39(11):1602-4. PubMed PMID: 3793629.